[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
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Overview
Description
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazinan-1-yl group: This step often involves nucleophilic substitution reactions where a suitable diazinan derivative is introduced.
Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxolane ring can undergo reduction reactions, potentially leading to ring-opening or hydrogenation of double bonds if present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of reduced oxolane derivatives.
Substitution: Introduction of new functional groups at the diazinan-1-yl position.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or mechanical strength.
Biology and Medicine
Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting specific properties to the resulting materials.
Surface Coatings: Its ester functionality allows for its use in surface modification and coating applications.
Mechanism of Action
The mechanism by which [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic cycles.
Materials: Its incorporation into materials can influence their physical properties through intermolecular interactions and structural modifications.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate
Uniqueness
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C16H18N2O6 |
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Molecular Weight |
334.32 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H18N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-5,11-12,14,19H,6-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1 |
InChI Key |
ZZXDOFFDZPBYDJ-OUCADQQQSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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